Aripiprazole

Receptor Binding Affinity Dopamine D2 Receptor Antipsychotic Pharmacology

Select Aripiprazole when metabolic neutrality, prolactin sparing, and low sedation are critical. Its distinct D2/5-HT1A partial agonism and 5-HT2A antagonism prevent the weight gain (NNH=12 vs. olanzapine NNH=3), hyperprolactinemia (RR=0.11–0.21), and sedation (RR=0.30–0.39) that confound long-term behavioral, metabolic, or reproductive toxicology studies. This D3 β-arrestin antagonist profile further distinguishes it from other D2 partial agonists, ensuring reproducible, interpretable results in schizophrenia, bipolar, and autism models.

Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.4 g/mol
CAS No. 129722-12-9
Cat. No. B000633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole
CAS129722-12-9
Synonyms7-(4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butyloxy)-3,4-dihydro-2(1H)-quinolinone
Abilify
Aripiprazol
aripiprazole
OPC 14597
OPC-14597
Molecular FormulaC23H27Cl2N3O2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
InChIKeyCEUORZQYGODEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
0.00001%

Aripiprazole (CAS 129722-12-9) Pharmacological Class and Baseline Procurement Profile


Aripiprazole (OPC-14597) is a prototypical dopamine D2 receptor partial agonist that differs mechanistically from all first-generation and most second-generation antipsychotics, which function as D2 antagonists [1]. It exhibits high affinity for dopamine D2 and D3 receptors (Ki = 0.34 nM and 0.8 nM, respectively) and serotonin 5-HT1A and 5-HT2A receptors (Ki = 1.7 nM and 3.4 nM, respectively), with partial agonist activity at D2 and 5-HT1A and antagonist activity at 5-HT2A [2]. This dual D2/5-HT1A partial agonism coupled with 5-HT2A antagonism distinguishes aripiprazole as a dopamine-serotonin system stabilizer rather than a pure receptor blocker [3].

Why In-Class Antipsychotic Substitution Cannot Be Assumed for Aripiprazole-Containing Research


Even among third-generation D2 partial agonists, receptor affinity profiles, functional selectivity at signaling pathways, and clinical side-effect burdens differ substantially and cannot be generalized. Aripiprazole, brexpiprazole, and cariprazine each display unique binding affinities for D2, D3, 5-HT1A, 5-HT2A, and H1 receptors [1]. For example, aripiprazole demonstrates the lowest affinity for histamine H1 receptors (Ki = 61 nM versus 19 nM for brexpiprazole and 23 nM for cariprazine), theoretically predicting less sedation [2]. More critically, these three compounds exhibit divergent functional profiles at D3 receptor-mediated β-arrestin signaling pathways: cariprazine shows partial agonism and partial antagonism at D3 β-arrestin translocation, whereas aripiprazole displays only weak or no agonist activity but potent antagonism [3]. These pharmacodynamic distinctions translate into clinically verifiable differences in adverse effect burdens, including differential risks of weight gain, hyperprolactinemia, sedation, and akathisia, precluding interchangeable use without compromising study reproducibility or clinical comparability.

Quantitative Evidence Guide: Aripiprazole Versus Comparators on Key Differentiation Dimensions


Dopamine D2 Receptor Affinity Comparison: Aripiprazole vs. Brexpiprazole vs. Cariprazine

Aripiprazole demonstrates high-affinity binding at human dopamine D2 receptors with a Ki of 0.34 nM. In comparative analyses, brexpiprazole exhibits a Ki of 0.30 nM at D2, while cariprazine binds with a Ki of 0.49 nM at D2L and 0.69 nM at D2S [1]. This establishes aripiprazole's D2 affinity as intermediate between brexpiprazole and cariprazine among third-generation D2 partial agonists, with approximately 1.4-fold higher affinity than cariprazine for the D2L subtype.

Receptor Binding Affinity Dopamine D2 Receptor Antipsychotic Pharmacology

Serotonin 5-HT1A and 5-HT2A Receptor Affinity Ratios: Differential Predictor of Tolerability

Aripiprazole binds to 5-HT1A receptors with a Ki of 1.7 nM and to 5-HT2A receptors with a Ki of 3.4 nM, yielding a 5-HT2A/5-HT1A Ki ratio of 2.0. In contrast, brexpiprazole displays markedly higher affinity for both 5-HT1A (Ki = 0.12 nM) and 5-HT2A (Ki = 0.47 nM), with a 5-HT2A/5-HT1A Ki ratio of 3.9. Cariprazine demonstrates substantially lower affinities (5-HT1A Ki = 2.6 nM; 5-HT2A Ki = 18.8 nM; ratio = 7.2) [1]. Aripiprazole's intermediate affinity profile at 5-HT1A is associated with a lower risk of akathisia compared to cariprazine but higher than brexpiprazole, while its relatively weaker 5-HT2A antagonism compared to brexpiprazole may reduce sedative potential.

Serotonin Receptor Pharmacology 5-HT1A Partial Agonism Adverse Effect Prediction

Histamine H1 Receptor Affinity and Sedation Risk: Aripiprazole vs. Brexpiprazole vs. Cariprazine

Aripiprazole displays the lowest affinity for histamine H1 receptors among D2 partial agonists, with a Ki of 61 nM. This is approximately 3.2-fold lower than brexpiprazole (Ki = 19 nM) and 2.6-fold lower than cariprazine (Ki = 23.2 nM) [1]. Consistently, a large randomized trial (N=3,067) demonstrated that aripiprazole was least sedating compared to six other antipsychotics, with relative risks for sedation of 0.30-0.39 versus comparators [2]. This quantitative difference in H1 receptor engagement translates directly to clinically measurable differences in sedation liability.

Histamine H1 Antagonism Sedation Adverse Effect Profiling

Weight Gain Risk Quantified by NNH: Aripiprazole vs. Olanzapine, Risperidone, Quetiapine

The number needed to harm (NNH) for ≥7% weight gain quantifies metabolic liability across antipsychotics. Aripiprazole demonstrates an NNH of 12, indicating that 12 patients must be treated for one to experience clinically significant weight gain. In contrast, olanzapine exhibits an NNH of 3, risperidone an NNH of 6, and quetiapine an NNH of 9 [1]. In a large randomized trial (N=3,067), olanzapine was associated with the highest risk of weight gain (relative risk 1.44-3.22 versus other agents), while aripiprazole and ziprasidone showed the lowest weight gain and metabolic side-effect risks [2]. Aripiprazole's mean weight gain of 0.94 kg (95% CI: 0.65-1.24) compares favorably to olanzapine's 3.45 kg and risperidone's 1.77 kg [3].

Metabolic Side Effects Weight Gain NNH Analysis

Hyperprolactinemia Risk: Aripiprazole vs. Risperidone and Other Antipsychotics

Aripiprazole demonstrates a prolactin-sparing profile that quantitatively distinguishes it from most second-generation antipsychotics. In a randomized trial of 3,067 patients, aripiprazole was associated with a significantly lower risk of hyperprolactinemia compared to all other drugs tested, with relative risks ranging from 0.11 to 0.21 versus each comparator [1]. In contrast, risperidone consistently elevates prolactin, with a mean difference of +28.24 ng/mL versus placebo in pediatric/adolescent meta-analysis [2]. Aripiprazole's D2 partial agonism, rather than full antagonism, permits sufficient tonic dopamine signaling at pituitary lactotrophs to suppress prolactin secretion, whereas risperidone's potent D2 antagonism eliminates this inhibition.

Prolactin Endocrine Side Effects Hyperprolactinemia

Functional Selectivity at D3 Receptor β-Arrestin Signaling: Aripiprazole vs. Cariprazine

Aripiprazole and cariprazine display markedly divergent functional profiles at the dopamine D3 receptor-mediated β-arrestin translocation pathway. Cariprazine exhibits partial agonism and partial antagonism at D3 receptor-mediated β-arrestin recruitment, whereas aripiprazole (and brexpiprazole) shows only weak or no agonist activity at this pathway but acts as a potent antagonist [1]. This functional divergence occurs despite both compounds acting as D2/D3 partial agonists at cAMP signaling pathways. The biased signaling profile at D3 β-arrestin may mechanistically explain clinical differences in adverse effect profiles, particularly the higher incidence of akathisia observed with cariprazine compared to aripiprazole.

Biased Signaling β-Arrestin Dopamine D3 Receptor Functional Selectivity

Research and Industrial Application Scenarios Where Aripiprazole's Differentiated Profile Provides Verifiable Advantages


Longitudinal In Vivo Studies Requiring Minimal Metabolic Confounding

Aripiprazole is quantitatively superior for chronic administration studies in rodent models of schizophrenia, bipolar disorder, or autism spectrum disorder where metabolic side effects (weight gain, dyslipidemia, hyperglycemia) would confound behavioral, metabolic, or longevity endpoints. The compound's NNH of 12 for ≥7% weight gain is 4× higher than olanzapine (NNH=3) and 2× higher than risperidone (NNH=6) [1], while its relative risk of hyperprolactinemia is 0.11-0.21 versus comparators [2]. This metabolic neutrality is mechanistically supported by aripiprazole's lowest H1 receptor affinity among D2 partial agonists (Ki = 61 nM vs. 19 nM for brexpiprazole and 23 nM for cariprazine) [3].

Behavioral Pharmacology Studies Sensitive to Sedation

For cognitive testing, locomotor activity assays, or operant conditioning paradigms where sedation introduces interpretative bias, aripiprazole is the preferred D2 partial agonist. The compound's H1 receptor affinity is 3.2-fold lower than brexpiprazole and 2.6-fold lower than cariprazine [3], and in a 3,067-patient randomized trial, aripiprazole demonstrated the lowest sedation risk (RR = 0.30-0.39) among seven antipsychotics tested [2]. This ensures that observed behavioral effects reflect dopamine system modulation rather than non-specific sedative confounds.

Reproductive and Endocrine Toxicology Studies

Aripiprazole's prolactin-sparing profile makes it uniquely suitable for toxicology studies in juvenile, adolescent, or reproductive models. In contrast to risperidone, which elevates prolactin by a mean difference of +28.24 ng/mL versus placebo [4], aripiprazole maintains prolactin neutrality through its D2 partial agonism at pituitary lactotrophs. In head-to-head analysis, aripiprazole reduces hyperprolactinemia risk by 79-89% relative to other antipsychotics (RR = 0.11-0.21) [2].

Biased Agonism and GPCR Signaling Pathway Studies

Aripiprazole serves as a critical comparator or tool compound in studies of biased agonism at dopamine receptors, particularly given its distinct functional profile at D3 receptor β-arrestin signaling compared to cariprazine. Aripiprazole shows weak or no agonist activity at D3 β-arrestin recruitment but potent antagonism, whereas cariprazine exhibits partial agonism and partial antagonism at this pathway [5]. This functional divergence provides a molecular basis for investigating signaling pathway-specific effects in psychiatric pharmacology.

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